3-Methoxy-4,6-dinitro-1,2-benzothiazole
Description
3-Methoxy-4,6-dinitro-1,2-benzothiazole (CAS: Not explicitly provided in evidence) is a nitro-substituted benzisothiazole derivative synthesized via nucleophilic substitution reactions. According to the 2006 Heterocycles study, this compound (referred to as 27 in ) is prepared by reacting a precursor heterocycle with KOH and S-(p-tolyl)-S-(chloromethyl)sulfone in dimethyl sulfoxide (DMSO), followed by acidification and crystallization . The product forms yellow crystals with a melting point of 205–209°C, characterized by NMR and MS . Its structure features a methoxy group at position 3, nitro groups at positions 4 and 6, and a p-toluylsulfonylmethyl substituent at position 5. The compound’s stability and reactivity are influenced by the electron-withdrawing nitro groups, which facilitate regioselective nucleophilic substitutions while retaining the aromatic benzisothiazole core .
Properties
Molecular Formula |
C8H5N3O5S |
|---|---|
Molecular Weight |
255.21 g/mol |
IUPAC Name |
3-methoxy-4,6-dinitro-1,2-benzothiazole |
InChI |
InChI=1S/C8H5N3O5S/c1-16-8-7-5(11(14)15)2-4(10(12)13)3-6(7)17-9-8/h2-3H,1H3 |
InChI Key |
FJCIAQASKYZDMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC2=CC(=CC(=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,6-dinitro-1,2-benzothiazole typically involves the nitration of 3-methoxy-1,2-benzothiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4,6-dinitro-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
3-Methoxy-4,6-dinitro-1,2-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4,6-dinitro-1,2-benzothiazole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to its observed biological activities.
Comparison with Similar Compounds
Key Differences :
- Substituent Effects : The trifluoroethoxy groups in 24 enhance lipophilicity and thermal stability compared to the nitro and sulfonyl groups in 27 , which increase electrophilicity and reactivity toward nucleophiles .
- Aromatic Stability : The isothiazol-3(2H)-one derivatives (4–6 ) exhibit reduced aromaticity due to the ketone group, making them prone to ring cleavage under nucleophilic attack. In contrast, 27 retains its heterocyclic framework even during substitutions .
Reactivity with Nucleophiles
- 3-Methoxy-4,6-dinitro-1,2-benzothiazole : The nitro groups at positions 4 and 6 undergo regioselective substitution with nucleophiles (e.g., amines, azides) at the C-4 position due to electronic and steric factors . This contrasts with 4,6-dinitro-1,2-benzisothiazol-3(2H)-one-1-oxides (7–11) , where the S-oxide group enhances resistance to nucleophilic ring cleavage, enabling dual nitro group substitution (e.g., diazide formation with NaN₃) .
- Thiadiazole Analogues : 4,6-Dinitro-2,1,3-benzothiadiazole (CAS: 16408-06-3, ) replaces the isothiazole sulfur with a thiadiazole ring. This structural change alters electronic properties, increasing applications in optoelectronics but reducing bioactivity relevance compared to benzisothiazoles .
Bioactive Potential
Benzisothiazoles like 27 are precursors to bioactive molecules. For example, 3-methoxy-4,6-dinitro-1,2-benzisothiazol-3(2H)-ones serve as templates for monoacylglycerol lipase inhibitors . In contrast, amino-substituted derivatives (e.g., 25, 26) show enhanced antimicrobial activity but lower thermal stability due to reduced nitro content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
